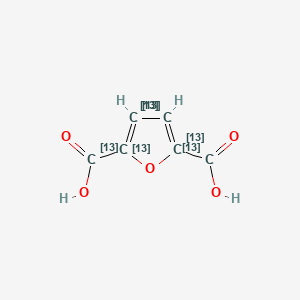

2,5-Furandicarboxylic acid-13C6

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C6H4O5 |

|---|---|

分子量 |

162.05 g/mol |

IUPAC名 |

(2,3,4,5-13C4)furan-2,5-dicarboxylic acid |

InChI |

InChI=1S/C6H4O5/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H,7,8)(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 |

InChIキー |

CHTHALBTIRVDBM-IDEBNGHGSA-N |

異性体SMILES |

[13CH]1=[13C](O[13C](=[13CH]1)[13C](=O)O)[13C](=O)O |

正規SMILES |

C1=C(OC(=C1)C(=O)O)C(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Isotopic Purity Assessment of 2,5-Furandicarboxylic acid-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Furandicarboxylic acid (FDCA) is a bio-based platform chemical with significant potential to replace petroleum-derived terephthalic acid in the production of polymers like polyethylene furanoate (PEF). The stable isotope-labeled analogue, 2,5-Furandicarboxylic acid-¹³C₆ (FDCA-¹³C₆), serves as a critical internal standard for quantitative studies by mass spectrometry, enabling accurate tracking and quantification in complex biological and environmental matrices. The precise determination of its isotopic purity is paramount for the accuracy of these quantitative applications. This technical guide provides a comprehensive overview of the methodologies for assessing the isotopic purity of FDCA-¹³C₆, detailing experimental protocols for mass spectrometry and nuclear magnetic resonance spectroscopy.

Synthesis and Potential Isotopic Impurities

The synthesis of FDCA-¹³C₆ typically involves the catalytic conversion of uniformly labeled ¹³C₆-hexoses, such as ¹³C₆-glucose or ¹³C₆-fructose, derived from biomass. The general pathway involves the dehydration of the ¹³C₆-sugar to 5-(hydroxymethyl)furfural-¹³C₆ (HMF-¹³C₆), followed by the oxidation of HMF-¹³C₆ to FDCA-¹³C₆.

Understanding this synthetic route is crucial for anticipating potential isotopic impurities. The primary isotopic impurity is the unlabeled (¹²C) analogue of FDCA. Other potential impurities include partially labeled FDCA isotopologues (e.g., with one to five ¹³C atoms) if the starting ¹³C₆-sugar is not fully labeled.

Core Analytical Techniques for Isotopic Purity Assessment

The two primary analytical techniques for determining the isotopic purity of FDCA-¹³C₆ are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

-

Mass Spectrometry (MS): This technique separates ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, is particularly well-suited for this analysis as it can resolve the small mass differences between different isotopologues.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative ¹³C NMR spectroscopy can directly measure the abundance of ¹³C at each carbon position in the molecule, providing detailed information about isotopic enrichment.

Experimental Protocols

Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines the determination of isotopic purity using Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS).

A. Sample Preparation

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of FDCA-¹³C₆ and dissolve it in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

-

Working Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 1-10 µg/mL.

-

Unlabeled Standard: Prepare a similar concentration working solution of an unlabeled FDCA standard. This will be used to determine the natural isotopic abundance of ¹²C-FDCA.

B. LC-HRMS Instrumentation and Parameters

-

Liquid Chromatograph: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient: A suitable gradient to ensure the elution and separation of FDCA from any potential impurities.

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode is often suitable for carboxylic acids.

-

Scan Range: m/z 100-200.

-

Resolution: >10,000.

C. Data Acquisition and Analysis

-

Inject the unlabeled FDCA standard and acquire the full scan mass spectrum.

-

Inject the FDCA-¹³C₆ sample and acquire the full scan mass spectrum.

-

Extract the ion chromatograms for the M-H⁻ ions of both unlabeled FDCA (m/z 155.003) and fully labeled FDCA-¹³C₆ (m/z 161.023).

-

Integrate the peak areas for each isotopologue.

-

Calculation of Isotopic Purity:

-

Correct the observed intensities for the natural abundance of isotopes (¹³C, ¹⁷O, ¹⁸O) in the unlabeled FDCA.

-

The isotopic purity is calculated as the ratio of the corrected intensity of the fully labeled isotopologue to the sum of the corrected intensities of all isotopologues. A simplified formula is: Isotopic Purity (%) = [Area(¹³C₆-FDCA) / (Area(¹³C₆-FDCA) + Area(¹²C-FDCA) + ...)] x 100

-

| Parameter | Value |

| Molecular Formula (Unlabeled) | C₆H₄O₅ |

| Exact Mass (Unlabeled) | 156.0059 |

| [M-H]⁻ Ion (Unlabeled) | 155.0030 |

| Molecular Formula (Labeled) | ¹³C₆H₄O₅ |

| Exact Mass (Labeled) | 162.0260 |

| [M-H]⁻ Ion (Labeled) | 161.0231 |

| Typical Isotopic Purity | >98% |

| Typical Chemical Purity | >97% |

Table 1: Quantitative Data for FDCA and FDCA-¹³C₆.

Isotopic Purity Assessment by Quantitative ¹³C NMR Spectroscopy

This protocol provides a method for determining the bulk and site-specific isotopic enrichment of FDCA-¹³C₆.

A. Sample Preparation

-

Accurately weigh approximately 10-20 mg of FDCA-¹³C₆.

-

Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

-

Add a known amount of an internal standard if absolute quantification is required.

B. NMR Instrumentation and Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Nucleus: ¹³C.

-

Pulse Sequence: A quantitative ¹³C experiment with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).

-

Relaxation Delay (d1): A long relaxation delay (e.g., 5-7 times the longest T₁ of the carbon nuclei) is crucial for accurate quantification.

-

Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio.

C. Data Acquisition and Analysis

-

Acquire the quantitative ¹³C NMR spectrum of the FDCA-¹³C₆ sample.

-

Process the spectrum, including Fourier transformation, phasing, and baseline correction.

-

Integrate the signals corresponding to the different carbon atoms in the FDCA molecule.

-

The isotopic enrichment at each carbon position can be determined by comparing the integral of the ¹³C signal to the integral of a known reference signal or by using an internal standard. The bulk isotopic purity is the average of the site-specific enrichments.

Visualizations

Caption: Workflow for Isotopic Purity Assessment by LC-HRMS.

Caption: Workflow for Isotopic Purity Assessment by Quantitative ¹³C NMR.

Conclusion

The accurate assessment of the isotopic purity of 2,5-Furandicarboxylic acid-¹³C₆ is essential for its reliable use as an internal standard in quantitative analyses. Both high-resolution mass spectrometry and quantitative ¹³C NMR spectroscopy are powerful techniques capable of providing detailed information on isotopic enrichment. The choice of method will depend on the specific requirements of the analysis and the instrumentation available. By following the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently determine the isotopic purity of their FDCA-¹³C₆ standards, ensuring the accuracy and validity of their experimental results.

A Comprehensive Technical Guide to the Chemical Properties of 2,5-Furandicarboxylic Acid-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of 2,5-Furandicarboxylic Acid-¹³C₆ (FDCA-¹³C₆), an isotopically labeled variant of the bio-based platform chemical 2,5-Furandicarboxylic acid. This document is intended to be a core resource for researchers utilizing FDCA-¹³C₆ in metabolic studies, as a tracer in drug development, or as a standard in analytical applications.

Core Chemical and Physical Properties

The primary distinction between 2,5-Furandicarboxylic Acid-¹³C₆ and its unlabeled counterpart is its molecular weight, a direct result of the substitution of six ¹²C atoms with ¹³C isotopes. This isotopic enrichment is fundamental to its application in mass spectrometry-based analytical methods. While many physical properties are expected to be similar to the unlabeled compound, key differences are noted below.

| Property | 2,5-Furandicarboxylic Acid-¹³C₆ | 2,5-Furandicarboxylic Acid (unlabeled) |

| Molecular Formula | ¹³C₆H₄O₅ | C₆H₄O₅ |

| Molecular Weight | 162.05 g/mol [1] | 156.09 g/mol [2][3][4] |

| Appearance | Light Yellow to Beige Solid[1] | White to Yellow Solid[5] |

| Melting Point | Not Determined | >300 °C[4] |

| Solubility | Chloroform (Slightly), Methanol (Slightly)[1] | Soluble in DMSO, slightly soluble in water[5] |

| Isotopic Purity | >95% (96.1% reported)[1] | Not Applicable |

Experimental Protocols

Proposed Synthesis of 2,5-Furandicarboxylic Acid-¹³C₆

A plausible synthetic route to 2,5-Furandicarboxylic Acid-¹³C₆ involves the oxidation of a fully labeled precursor, such as 5-(hydroxymethyl)furfural-¹³C₆ (HMF-¹³C₆). This approach ensures the ¹³C labels are incorporated into the furan ring and carboxylic acid groups.

Materials:

-

5-(hydroxymethyl)furfural-¹³C₆ (starting material)

-

Solvent (e.g., acetic acid)

-

Oxidation catalyst (e.g., Co/Mn acetate and N-hydroxyimides)[6]

-

Pressurized oxygen or air

-

Quenching solution (e.g., ice-cold water)

-

Acid for precipitation (e.g., HCl)

-

Filtration apparatus

-

Drying oven

Procedure:

-

Reaction Setup: In a high-pressure reactor, dissolve 5-(hydroxymethyl)furfural-¹³C₆ and the Co/Mn acetate and N-hydroxyimide catalyst system in acetic acid.[6]

-

Oxidation: Pressurize the reactor with oxygen or air and heat to the desired reaction temperature (e.g., 100°C) with vigorous stirring.[6]

-

Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing for the disappearance of the starting material and the formation of the product by a suitable technique (e.g., HPLC).

-

Quenching and Precipitation: Once the reaction is complete, cool the reactor to room temperature and quench the reaction by pouring the mixture into ice-cold water.

-

Isolation: Acidify the aqueous solution with HCl to precipitate the crude 2,5-Furandicarboxylic Acid-¹³C₆.

-

Purification: Collect the precipitate by filtration, wash with cold water to remove any residual acid and salts, and then dry in a vacuum oven.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent (e.g., water).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be similar to the unlabeled compound, showing a characteristic singlet for the two equivalent furan protons.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for all six carbon atoms, with chemical shifts similar to the unlabeled compound but with the absence of ¹H-¹³C coupling (unless proton-coupled). The structure is confirmed to conform by NMR analysis.[1]

Mass Spectrometry (MS):

-

The mass spectrum will show a molecular ion peak corresponding to the mass of the ¹³C₆-labeled compound (162.05 g/mol ).[1] The isotopic purity can be determined by analyzing the mass distribution of the molecular ion cluster.[1]

High-Performance Liquid Chromatography (HPLC):

-

HPLC can be used to determine the purity of the synthesized 2,5-Furandicarboxylic Acid-¹³C₆. A purity of >95% is generally expected for research-grade material.[1]

Visualizations

Caption: Proposed synthetic pathway for 2,5-Furandicarboxylic Acid-¹³C₆.

Caption: A typical experimental workflow for a metabolic tracer study.

References

- 1. lgcstandards.com [lgcstandards.com]

- 2. 2,5-Furandicarboxylic acid | C6H4O5 | CID 76720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-Furandicarboxylic acid [webbook.nist.gov]

- 4. 2,5-呋喃二甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemwhat.com [chemwhat.com]

- 6. Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Concentrated 2,5-Diformylfuran Mediated by N-hydroxyimides under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity 2,5-Furandicarboxylic acid-¹³C₆ for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity 2,5-Furandicarboxylic acid-¹³C₆ (FDCA-¹³C₆), a stable isotope-labeled compound increasingly utilized in advanced research. This document details its commercial availability, potential applications in metabolic studies, and generalized experimental workflows.

Commercial Availability of High-Purity 2,5-Furandicarboxylic acid-¹³C₆

The acquisition of high-purity, isotopically labeled compounds is a critical first step for any tracer-based research. 2,5-Furandicarboxylic acid-¹³C₆ is available from specialized chemical suppliers. The following table summarizes the known commercial sources for this compound. Researchers are advised to contact the suppliers directly to obtain the most current technical data sheets and certificates of analysis.

| Supplier | Product Name | Catalog Number | Available Quantities | Purity |

| Toronto Research Chemicals (TRC) | 2,5-Furandicarboxylic Acid-¹³C₆ | F863752 | 2.5 mg | Not specified; typically high purity for research applications. A complete analytical data package is generally available upon request.[1] |

| US Biological Life Sciences | 2,5-Furandicarboxylic Acid-¹³C₆ | - | 1 mg, 2.5 mg | Highly Purified |

The Role of 2,5-Furandicarboxylic acid-¹³C₆ in Metabolic Research

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. The incorporation of ¹³C atoms into the FDCA molecule allows researchers to trace its metabolic fate within biological systems. While specific studies utilizing FDCA-¹³C₆ are not yet widely published, the known metabolism of furan-containing compounds suggests its potential application in several key research areas.

Furan derivatives are known to be metabolized in vivo, and understanding their metabolic pathways is crucial for assessing their toxicological profiles and potential therapeutic applications. Isotopic labeling with ¹³C allows for the unambiguous identification of metabolites derived from the parent compound using mass spectrometry. Studies on the metabolism of other furan compounds have utilized deuterium labeling to trace the fate of the furan ring, revealing complex biotransformation pathways. The use of ¹³C₆-labeled FDCA would provide a more direct and robust method for tracing the carbon backbone of the molecule through various metabolic processes.

General Experimental Protocol for a ¹³C-Tracer Study

Objective: To trace the metabolic fate of 2,5-Furandicarboxylic acid-¹³C₆ in a biological system.

Materials:

-

High-purity 2,5-Furandicarboxylic acid-¹³C₆

-

Appropriate biological model (e.g., cell line, rodent model)

-

Culture media or vehicle for tracer administration

-

Metabolite extraction buffers (e.g., cold methanol, acetonitrile)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Methodology:

-

Experimental Design:

-

Determine the optimal concentration of FDCA-¹³C₆ and the duration of the labeling experiment based on preliminary dose-response and time-course studies.

-

Include appropriate controls, such as unlabeled FDCA and vehicle-only groups.

-

-

Tracer Administration:

-

For in vitro studies, supplement the culture medium with a known concentration of FDCA-¹³C₆.

-

For in vivo studies, administer the labeled compound via an appropriate route (e.g., oral gavage, intravenous injection).

-

-

Sample Collection:

-

At predetermined time points, collect biological samples (e.g., cells, tissues, biofluids).

-

Quench metabolic activity immediately by flash-freezing in liquid nitrogen or using a cold quenching solution to prevent further metabolism.

-

-

Metabolite Extraction:

-

Extract metabolites from the collected samples using a suitable solvent system, such as a cold methanol/water or acetonitrile/methanol/water mixture.

-

Centrifuge the samples to pellet cellular debris and collect the supernatant containing the metabolites.

-

-

LC-MS Analysis:

-

Analyze the metabolite extracts using a high-resolution LC-MS system.

-

Develop a chromatographic method capable of separating FDCA and its potential metabolites.

-

Utilize the mass spectrometer to detect and quantify the ¹³C-labeled isotopologues of FDCA and its downstream metabolites.

-

-

Data Analysis:

-

Process the raw LC-MS data to identify and quantify the mass isotopologues of interest.

-

Correct for the natural abundance of ¹³C.

-

Determine the fractional enrichment of ¹³C in the metabolite pools to trace the metabolic pathways of FDCA.

-

Visualizing Key Processes

To aid in the understanding of the production and potential application of 2,5-Furandicarboxylic acid-¹³C₆, the following diagrams illustrate the general synthesis of FDCA from biomass and a conceptual workflow for a tracer study.

References

Stability of 2,5-Furandicarboxylic Acid-13C6 in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 2,5-Furandicarboxylic acid-13C6 (FDCA-13C6) in various solution-based environments. Given the limited direct research on the isotopically labeled form, this guide extrapolates data from studies on unlabeled 2,5-Furandicarboxylic acid (FDCA), supported by the principle that 13C isotopic labeling has a negligible effect on the chemical stability of organic molecules due to the small kinetic isotope effect.

Introduction to 2,5-Furandicarboxylic Acid (FDCA)

2,5-Furandicarboxylic acid is a bio-based platform chemical considered a key renewable alternative to petroleum-derived terephthalic acid. Its rigid furan ring and two carboxylic acid groups make it an excellent monomer for producing a variety of polymers, including polyesters, polyamides, and polyurethanes. The isotopically labeled form, FDCA-13C6, is a valuable tool in metabolic research and pharmacokinetic studies, enabling precise tracking and quantification in biological systems. Understanding its stability in solution is paramount for its effective application in research and development.

Chemical Stability Profile

FDCA is a highly stable aromatic dicarboxylic acid, a property attributed to its rigid structure and the potential for strong intermolecular hydrogen bonding. This inherent stability is a key advantage in its various applications.

Impact of Isotopic Labeling on Stability

The substitution of 12C with 13C atoms to create FDCA-13C6 is not expected to significantly alter its chemical stability. The kinetic isotope effect (KIE) for 13C is generally small, meaning the rates of chemical reactions, including degradation, are not substantially affected by the presence of the heavier carbon isotope. Therefore, the stability data for unlabeled FDCA can be confidently used to predict the stability of FDCA-13C6.

Thermal Stability

FDCA exhibits high thermal stability. In its solid form, it has a high melting point of 342 °C. While specific kinetic data for the thermal degradation of FDCA in various solutions is not extensively documented in publicly available literature, studies on its polymers, such as polyethylene furanoate (PEF), indicate high thermal stability with degradation occurring at temperatures well above 200°C.[1] The primary thermal degradation mechanism for furan-based polyesters involves β-hydrogen bond scission.

pH-Dependent Stability

Oxidative Stability

FDCA's aromatic furan ring contributes to its oxidative stability. However, under forced oxidative conditions, such as in the presence of strong oxidizing agents, degradation can occur. The furan ring can be susceptible to opening under harsh oxidative stress.

Quantitative Stability Data

Quantitative data on the degradation kinetics of FDCA in solution is limited. The following table summarizes the available information and provides expected stability trends based on the known properties of FDCA and similar aromatic dicarboxylic acids.

| Parameter | Condition | Observation/Data | Source/Inference |

| Thermal Degradation | High Temperature (in polymers) | Polyesters based on FDCA show high thermal stability, with decomposition onset above 300°C. | [1] |

| Hydrolytic Stability | Neutral pH (e.g., PBS, pH 7.4) at 37°C | Polyesters based on FDCA demonstrate good stability under physiological conditions. | Inferred from polymer stability studies |

| Acidic/Basic Hydrolysis | Strong Acid/Base (Forced Degradation) | Expected to be susceptible to degradation, particularly at elevated temperatures. Specific kinetic data is not available. | General chemical principles |

| Oxidative Degradation | Strong Oxidizing Agents (e.g., H2O2) | The furan ring may be susceptible to oxidative cleavage. Specific kinetic data is not available. | General chemical principles |

| Ozonolysis | Aqueous Ozone | The degradation rate constant for FDCA with ozone at 298 K is 2.22 × 10^3 M-1 s-1. | [2][3] |

Experimental Protocols

This section outlines detailed methodologies for conducting stability studies of FDCA-13C6 in solution, based on established practices for stability-indicating assays and analysis of FDCA.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound (FDCA-13C6) from its potential degradation products.

Instrumentation:

-

HPLC system with a UV or Diode Array Detector (DAD)

Chromatographic Conditions (Example):

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.025 M sulfuric acid or ammonium acetate) and an organic solvent (e.g., acetonitrile and/or methanol). A typical mobile phase could be a mixture of ultrapure water:acetonitrile:methanol with 0.025 M sulfuric acid in a 90:5:5 ratio.[3]

-

Flow Rate: 0.4 - 1.0 mL/min

-

Column Temperature: 30 - 50 °C

-

Detection Wavelength: Approximately 270 nm, or based on the UV spectrum of FDCA.[3]

-

Injection Volume: 10-20 µL

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to demonstrate the specificity of the analytical method.

General Procedure:

-

Prepare stock solutions of FDCA-13C6 in a suitable solvent (e.g., a mixture of water and a small amount of organic co-solvent for solubility).

-

Subject aliquots of the stock solution to various stress conditions as outlined below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

-

Analyze the stressed samples by the validated stability-indicating HPLC method.

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature and elevated temperatures (e.g., 60-80 °C).

-

Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature and elevated temperatures (e.g., 60-80 °C).

-

Oxidative Degradation: 3% to 30% hydrogen peroxide (H2O2) at room temperature.

-

Thermal Degradation: Heat the solution at elevated temperatures (e.g., 60-80 °C).

-

Photostability: Expose the solution to light according to ICH Q1B guidelines.

Visualization of Workflows and Pathways

Experimental Workflow for Stability Testing

Microbial Degradation Pathway of FDCA

While not a focus of chemical stability in solution, it is relevant for researchers in biological systems to be aware of the known microbial degradation pathway of FDCA.

Conclusion

This compound is expected to be a highly stable molecule in solution under typical experimental and physiological conditions, mirroring the stability of its unlabeled counterpart. This guide provides a framework for researchers to design and execute robust stability studies. The provided experimental protocols for forced degradation and the stability-indicating HPLC method offer a starting point for generating specific stability data for FDCA-13C6 in various solutions. Such data is critical for ensuring the accuracy and reliability of research findings in drug development and metabolic studies. Further research is warranted to establish a comprehensive quantitative stability profile of FDCA and its isotopically labeled analogues in a wider range of solution conditions.

References

- 1. [PDF] Microbial degradation of furanic compounds: biochemistry, genetics, and impact | Semantic Scholar [semanticscholar.org]

- 2. Theoretical study on the degradation mechanism, kinetics and toxicity for aqueous ozonation reaction of furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Applications of 13C-Labeled FDCA in Metabolic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,5-Furandicarboxylic acid (FDCA) is a bio-based platform chemical with growing interest as a sustainable alternative to petroleum-derived terephthalic acid in the production of polymers. As the presence and metabolism of FDCA in biological systems, including humans, become more evident, understanding its metabolic fate is crucial. The use of stable isotope labeling, particularly with Carbon-13 (¹³C), offers a powerful tool for elucidating the metabolic pathways, kinetics, and flux of FDCA in vivo. This technical guide provides an in-depth overview of the potential applications of ¹³C-labeled FDCA in metabolic studies, drawing upon established methodologies in metabolic research. While direct in vivo metabolic studies in mammals using ¹³C-FDCA are not yet widely published, this guide outlines the foundational knowledge, experimental protocols, and analytical techniques that would underpin such research.

Introduction to ¹³C-Labeled Tracers in Metabolic Research

Stable isotope tracing is a pivotal technique in metabolic research, enabling the tracking of atoms through metabolic pathways.[1] By replacing ¹²C with the non-radioactive, stable isotope ¹³C in a molecule of interest, researchers can follow its journey through a biological system.[1] Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can distinguish between the labeled and unlabeled forms of metabolites, providing quantitative data on their transformation and flux.[2][3] This approach, known as metabolic flux analysis (MFA), provides a detailed map of cellular metabolism.[1]

Metabolic Fate of 2,5-Furandicarboxylic Acid (FDCA)

Current knowledge of FDCA metabolism comes from studies in microorganisms and the identification of FDCA as a human metabolite.

Microbial Degradation

In certain bacteria, such as Cupriavidus basilensis, 5-hydroxymethylfurfural (HMF) is oxidized to FDCA. The metabolic pathway then proceeds with the decarboxylation of FDCA to 2-furoic acid, which is further metabolized.[4][5] This pathway highlights key enzymatic steps that could be relevant in understanding the breakdown of FDCA in other biological systems.

Human Metabolism

FDCA has been identified as a human urinary metabolite.[6] Its presence is linked to the dietary intake of furan derivatives found in foods that have undergone strong heating.[7] The levels of urinary FDCA have been observed to increase with the consumption of fructose.[7] This suggests that humans absorb and metabolize furan compounds from their diet, with FDCA being a metabolic product.

Synthesis of ¹³C-Labeled FDCA

The availability of ¹³C-labeled FDCA is a prerequisite for its use in metabolic studies. While not yet commercially widespread, a method for the electrochemical synthesis of FDCA from a furfural derivative and ¹³CO₂ has been reported.[8] This study confirmed the incorporation of the ¹³C label from ¹³CO₂ into the FDCA molecule using mass spectrometry.[8] Further development of synthetic routes for producing uniformly or position-specifically ¹³C-labeled FDCA will be crucial for advancing its application in metabolic research.

Experimental Protocols for ¹³C-FDCA Metabolic Studies

While specific protocols for in vivo ¹³C-FDCA studies are not yet established, a robust experimental design can be adapted from existing methodologies for other ¹³C-labeled compounds, such as the pharmacokinetic study of ¹³C-labeled succinic acid in mice.[9][10]

Hypothetical In Vivo Pharmacokinetic Study of ¹³C-FDCA in a Rodent Model

This protocol outlines a potential approach to investigate the absorption, distribution, metabolism, and excretion (ADME) of ¹³C-FDCA.

Objective: To determine the pharmacokinetic profile and tissue distribution of ¹³C-FDCA following oral and intravenous administration in mice.

Materials:

-

¹³C-labeled FDCA (e.g., uniformly labeled ¹³C₆-FDCA)

-

8-10 week old male C57BL/6 mice

-

Vehicle for administration (e.g., saline, pH adjusted)

-

Standard laboratory equipment for animal handling and dosing

-

Equipment for blood and tissue collection

-

Analytical instrumentation (LC-MS/MS or GC-MS)

Methodology:

-

Animal Acclimatization and Fasting: Animals are acclimatized for at least one week prior to the study. A fasting period of 4-6 hours is recommended before dosing to minimize food-drug interactions.

-

Dosing:

-

Intravenous (IV) Administration: A cohort of mice receives a single bolus injection of ¹³C-FDCA (e.g., 10 mg/kg) via the tail vein.

-

Oral (PO) Administration: Another cohort receives ¹³C-FDCA (e.g., 100 mg/kg) via oral gavage.

-

-

Sample Collection:

-

Blood Sampling: Blood samples (e.g., 20-30 µL) are collected from the tail vein at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant. Plasma is separated by centrifugation.

-

Tissue Distribution: At the final time point, animals are euthanized, and various tissues (e.g., liver, kidneys, adipose tissue, brain, etc.) are collected, weighed, and flash-frozen.

-

Urine and Feces Collection: Animals can be housed in metabolic cages for the collection of urine and feces to assess excretion pathways.

-

-

Sample Preparation:

-

Plasma: Proteins are precipitated with a solvent like acetonitrile, and the supernatant is analyzed.

-

Tissues: Tissues are homogenized, and metabolites are extracted using a suitable solvent system.

-

-

Analytical Quantification: The concentration of ¹³C-FDCA and its potential ¹³C-labeled metabolites in plasma and tissue extracts is quantified using a validated LC-MS/MS or GC-MS method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters from the plasma concentration-time data.

Data Presentation: Illustrative Pharmacokinetic Data

As no pharmacokinetic data for ¹³C-FDCA is currently available, the following table presents data from a study on ¹³C₄-labeled succinic acid in mice to illustrate the type of quantitative information that can be obtained from such a study.[9][10]

| Parameter | Intravenous (10 mg/kg) | Oral (100 mg/kg) |

| Cmax (ng/mL) | - | 629.7 ± 33.5 |

| Tmax (h) | - | 0.25 |

| AUC₀-t (ng·h/mL) | 2222.8 ± 349.1 | 321.7 ± 60.6 |

| t₁/₂ (h) | 0.56 ± 0.09 | 0.83 ± 0.21 |

| CL (mL/h/kg) | 4574.5 ± 744.2 | - |

| Vss (mL/kg) | 520.8 ± 88.8 | - |

| Bioavailability (%) | - | 1.5 |

Data adapted from a study on ¹³C₄-succinic acid in mice.[9][10]

Visualization of Pathways and Workflows

Microbial Degradation Pathway of FDCA

Caption: Microbial degradation pathway of 5-Hydroxymethylfurfural (HMF) to 2,5-Furandicarboxylic acid (FDCA) and subsequent metabolites.

Proposed Experimental Workflow for an In Vivo ¹³C-FDCA Study

Caption: Proposed experimental workflow for an in vivo metabolic study using ¹³C-labeled FDCA.

Future Perspectives and Conclusion

The application of ¹³C-labeled FDCA in metabolic studies holds significant promise for understanding its role in biological systems. For drug development professionals, elucidating the metabolic fate of FDCA is essential, especially as it becomes more prevalent in consumer products. Future research should focus on:

-

Developing robust and cost-effective methods for the synthesis of ¹³C-labeled FDCA.

-

Conducting in vivo pharmacokinetic and metabolic studies in animal models to understand the ADME properties of FDCA.

-

Investigating the potential for FDCA or its metabolites to interact with metabolic signaling pathways.

-

Utilizing ¹³C-FDCA to trace its contribution to central carbon metabolism and other interconnected pathways.

References

- 1. Analysis of 13C Enrichment of Vitamin A in Biological Samples by Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 13C-NMR: a simple yet comprehensive method for analysis of intermediary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Liquid chromatography combined with mass spectrometry for 13C isotopic analysis in life science research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Probing Hepatic Glucose Metabolism via 13C NMR Spectroscopy in Perfused Livers—Applications to Drug Development [mdpi.com]

- 8. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Pharmacokinetics and Tissue Distribution of 13C-Labeled Succinic Acid in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Role of 2,5-Furandicarboxylic Acid-13C6 in Metabolic Flux Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the novel application of 2,5-Furandicarboxylic acid-13C6 (FDCA-13C6) as a stable isotope tracer in metabolic flux analysis (MFA). While classic tracers like ¹³C-glucose and ¹³C-glutamine have been instrumental in mapping central carbon metabolism, FDCA-13C6 presents a unique opportunity to elucidate the metabolic pathways of furan derivatives. Such derivatives are increasingly important in the context of biorenewable chemicals and understanding the metabolic capabilities of microorganisms that can utilize biomass-derived feedstocks.

Introduction to 2,5-Furandicarboxylic Acid (FDCA) and its Metabolic Relevance

2,5-Furandicarboxylic acid (FDCA) is a bio-based platform chemical and a key building block for the production of polyethylene furanoate (PEF), a promising alternative to petroleum-based plastics.[1][2] The microbial production of FDCA from biomass-derived sugars often involves the intermediate 5-hydroxymethylfurfural (HMF).[1][3] Several microorganisms, including bacteria like Cupriavidus basilensis and various fungi, have been identified to possess metabolic pathways for the degradation or transformation of furan compounds.[2] Understanding the metabolic flux through these pathways is critical for optimizing microbial strains for efficient FDCA production and for bioremediation efforts.

Principle of 13C-Metabolic Flux Analysis (13C-MFA)

13C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[4][5][6] The core principle involves introducing a substrate labeled with the stable isotope ¹³C into a biological system.[5] As the labeled substrate is metabolized, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the isotopic labeling patterns of these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), it is possible to deduce the relative and absolute fluxes through different metabolic pathways.[6][7]

This compound (FDCA-13C6) as a Novel Tracer

The use of fully labeled FDCA-13C6, where all six carbon atoms are ¹³C, provides a direct window into the catabolism of the furan ring and its carboxyl groups. When a microorganism is fed FDCA-13C6 as a carbon source, the labeled carbons will traverse the specific enzymatic reactions involved in its breakdown. Tracking the distribution of these ¹³C atoms into central carbon metabolism intermediates can reveal the entry points and subsequent metabolic fate of FDCA-derived carbon.

Hypothetical Experimental Workflow for FDCA-13C6 Flux Analysis

The following workflow outlines a potential experimental design for utilizing FDCA-13C6 in metabolic flux analysis with a microorganism capable of furan metabolism, such as Cupriavidus basilensis.

Caption: Experimental workflow for 13C-MFA using FDCA-13C6.

Proposed Metabolic Pathway for FDCA Degradation

Based on literature on furan metabolism, a plausible degradation pathway for FDCA involves its conversion into intermediates of the tricarboxylic acid (TCA) cycle. The following diagram illustrates a hypothetical pathway where FDCA is catabolized to key metabolites that can enter central metabolism.

References

- 1. Biocatalytic production of 2,5-furandicarboxylic acid: recent advances and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,5-Furandicarboxylic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 6. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unraveling the Isotopic Signature: A Technical Guide to the Mass Spectrum of 2,5-Furandicarboxylic Acid-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive understanding of the mass spectrum of 2,5-Furandicarboxylic acid-¹³C₆ (FDCA-¹³C₆). This isotopically labeled compound is a crucial tool in metabolic studies, flux analysis, and as an internal standard in quantitative analytical methods. Understanding its mass spectral behavior is paramount for accurate data interpretation. This document outlines the predicted fragmentation patterns under various ionization techniques, provides detailed experimental protocols for its analysis, and presents key data in a clear, comparative format.

Introduction to Mass Spectrometry of Isotopically Labeled Compounds

Isotopic labeling, particularly with stable isotopes like ¹³C, is a powerful technique in mass spectrometry. The introduction of heavier isotopes results in a predictable mass shift in the molecular ion and its fragments, allowing for the differentiation of the labeled compound from its endogenous, unlabeled counterparts. In the case of 2,5-Furandicarboxylic acid-¹³C₆, all six carbon atoms are replaced with ¹³C, leading to a 6 Dalton mass increase compared to the unlabeled molecule.

Predicted Mass Spectral Data

The mass spectral characteristics of FDCA-¹³C₆ are predicted based on the known fragmentation of unlabeled 2,5-Furandicarboxylic acid (FDCA) and general principles of mass spectrometry. The primary ionization techniques considered are Electron Ionization (EI) and Electrospray Ionization (ESI).

Molecular Ion Information

| Compound | Chemical Formula | Exact Mass (Da) |

| 2,5-Furandicarboxylic acid | C₆H₄O₅ | 156.0059 |

| 2,5-Furandicarboxylic acid-¹³C₆ | ¹³C₆H₄O₅ | 162.0260 |

Predicted Key Fragments in Mass Spectra

The following tables summarize the predicted mass-to-charge ratios (m/z) for the key fragments of FDCA and FDCA-¹³C₆ under different ionization modes.

Table 1: Predicted Fragments under Electron Ionization (EI)

| Unlabeled FDCA Fragment | Predicted m/z (¹²C) | Description | Predicted m/z (¹³C₆) |

| [M]⁺˙ | 156 | Molecular Ion | 162 |

| [M-OH]⁺ | 139 | Loss of hydroxyl radical | 145 |

| [M-H₂O]⁺˙ | 138 | Loss of water | 144 |

| [M-COOH]⁺ | 111 | Loss of carboxyl radical | 116 |

| [M-CO₂]⁺˙ | 112 | Loss of carbon dioxide | 117 |

| [C₅H₃O₃]⁺ | 111 | Corresponds to [M-COOH]⁺ | 116 |

| [C₄H₃O]⁺ | 67 | Furan ring fragment | 71 |

| [C₃H₃]⁺ | 39 | Furan ring fragment | 42 |

Table 2: Predicted Fragments under Negative Ion Electrospray Ionization (ESI)

| Unlabeled FDCA Fragment | Predicted m/z (¹²C) | Description | Predicted m/z (¹³C₆) |

| [M-H]⁻ | 155 | Deprotonated molecule | 161 |

| [M-H-CO₂]⁻ | 111 | Decarboxylation | 116 |

Fragmentation Pathways and Mechanisms

The fragmentation of 2,5-Furandicarboxylic acid is influenced by the ionization method employed. The following diagrams illustrate the predicted primary fragmentation pathways for both unlabeled and ¹³C₆-labeled FDCA.

Electron Ionization (EI) Fragmentation Pathway

Under the high energy of electron ionization, the molecular ion of FDCA undergoes several fragmentation steps. The initial loss of a hydroxyl group or a carboxyl group is common for carboxylic acids. Subsequent fragmentation involves the furan ring.

Electrospray Ionization (ESI) Fragmentation Pathway

In negative ion ESI, FDCA readily deprotonates to form the [M-H]⁻ ion. Collision-induced dissociation (CID) of this precursor ion typically results in the loss of a neutral carbon dioxide molecule.

Experimental Protocols

The following are generalized protocols for the analysis of 2,5-Furandicarboxylic acid-¹³C₆ by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These should be optimized for the specific instrumentation and analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of dicarboxylic acids typically requires derivatization to increase their volatility. A common method is silylation.

1. Sample Preparation and Derivatization:

-

Standard Preparation: Prepare a stock solution of 2,5-Furandicarboxylic acid-¹³C₆ in a suitable solvent (e.g., pyridine or acetonitrile).

-

Derivatization: To a dried aliquot of the sample or standard, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).

-

Reaction: Heat the mixture at 70°C for 30-60 minutes to ensure complete derivatization.

2. GC-MS Instrumental Parameters:

-

Gas Chromatograph:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Inlet: Split/splitless injector, operated in splitless mode. Injector temperature: 250°C.

-

Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 50-500.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is well-suited for the analysis of polar compounds like dicarboxylic acids and often does not require derivatization.

1. Sample Preparation:

-

Standard Preparation: Prepare a stock solution of 2,5-Furandicarboxylic acid-¹³C₆ in a suitable solvent (e.g., methanol or water).

-

Sample Dilution: Dilute the sample or standard in the initial mobile phase.

2. LC-MS/MS Instrumental Parameters:

-

Liquid Chromatograph:

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometer:

-

Ionization Mode: Negative Ion Electrospray (ESI⁻).

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 350°C.

-

MS/MS Analysis: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantitative analysis. For FDCA-¹³C₆, monitor the transition from the precursor ion (m/z 161) to the product ion (m/z 116).

-

Conclusion

This guide provides a foundational understanding of the mass spectral behavior of 2,5-Furandicarboxylic acid-¹³C₆. The predicted fragmentation patterns and detailed experimental protocols serve as a valuable resource for researchers employing this isotopically labeled standard in their work. Accurate interpretation of mass spectral data is critical for the success of studies in drug metabolism, pharmacokinetics, and metabolomics, and this document aims to facilitate that endeavor. It is recommended to perform experimental verification of these predicted fragmentation patterns using a certified standard of FDCA-¹³C₆.

Unveiling the Mass of 2,5-Furandicarboxylic acid-13C6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a focused examination of the theoretical and experimental mass of 2,5-Furandicarboxylic acid-13C6, a stable isotope-labeled compound of significant interest in metabolic research and as a bio-based polymer building block. This document outlines the foundational principles for determining its precise mass, details relevant experimental protocols, and presents the data in a clear, comparative format.

Theoretical vs. Experimental Mass: A Comparative Analysis

The distinction between theoretical and experimental mass is fundamental in analytical chemistry. The theoretical mass is a calculated value based on the exact masses of the most abundant isotopes of the constituent atoms. In contrast, the experimental mass is the value measured by an analytical instrument, most commonly a mass spectrometer. The comparison between these two values is crucial for confirming the identity and isotopic purity of a synthesized compound.

Data Presentation: Mass of 2,5-Furandicarboxylic Acid Isotopologues

| Compound | Molecular Formula | Mass Type | Mass (Da) |

| This compound | (¹³C)₆H₄O₅ | Theoretical Monoisotopic | 168.026002 |

| 2,5-Furandicarboxylic acid | C₆H₄O₅ | Experimental Monoisotopic | 156.005873[1] |

Note on Theoretical Mass Calculation: The theoretical monoisotopic mass of this compound was calculated using the following formula and the precise masses of the constituent isotopes:

-

Formula: (Number of ¹³C atoms × Mass of ¹³C) + (Number of ¹H atoms × Mass of ¹H) + (Number of ¹⁶O atoms × Mass of ¹⁶O)

-

Calculation: (6 × 13.003355 Da) + (4 × 1.007825 Da) + (5 × 15.994915 Da) = 168.026002 Da

Experimental Protocols: Mass Determination by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the standard technique for the accurate experimental determination of a molecule's mass. The following is a generalized protocol for the analysis of a small organic molecule like this compound.

Objective: To determine the accurate experimental mass of the analyte and confirm its elemental composition.

1. Sample Preparation:

- A stock solution of this compound is prepared by dissolving a known amount of the solid compound in a suitable solvent (e.g., methanol, DMSO) to a concentration of approximately 1 mg/mL.

- The stock solution is then serially diluted to a final concentration suitable for mass spectrometry analysis, typically in the range of 1-10 µg/mL, using a solvent compatible with the chosen ionization method (e.g., 50:50 acetonitrile:water with 0.1% formic acid for electrospray ionization).

2. Instrumentation and Ionization:

- A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, is used.

- Electrospray ionization (ESI) is a common and suitable ionization technique for this compound due to the presence of carboxylic acid groups. The analysis is typically performed in negative ion mode to detect the deprotonated molecule [M-H]⁻.

3. Mass Spectrometry Analysis:

- The prepared sample is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system for separation from any potential impurities.

- The instrument is calibrated using a standard calibration mixture with known masses across the desired mass range to ensure high mass accuracy.

- Full scan mass spectra are acquired over a relevant m/z (mass-to-charge ratio) range. For this compound, this would encompass the expected m/z of the [M-H]⁻ ion.

4. Data Analysis:

- The acquired mass spectrum is analyzed to identify the peak corresponding to the [M-H]⁻ ion of this compound.

- The monoisotopic mass is determined from the m/z value of this peak.

- The measured mass is then compared to the calculated theoretical mass. A mass accuracy within a few parts per million (ppm) is typically expected for confirmation of the elemental composition.

Visualizing the Workflow

The logical flow from theoretical calculation to experimental verification of the mass of this compound can be represented by the following diagram.

Caption: Workflow for the determination and validation of the mass of this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,5-Furandicarboxylic acid-¹³C₆ as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern bioanalysis. The accuracy and reliability of these methods heavily depend on the use of appropriate internal standards to correct for variability during sample preparation and analysis. Stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard for quantitative bioanalysis due to their similar physicochemical properties to the analyte, which allows them to effectively compensate for matrix effects, extraction inconsistencies, and instrument variability.[1][2]

2,5-Furandicarboxylic acid-¹³C₆ (FDCA-¹³C₆) is a stable isotope-labeled derivative of 2,5-Furandicarboxylic acid (FDCA), a dicarboxylic acid that has garnered significant interest as a bio-based platform chemical. In biological systems, FDCA is a human urinary metabolite.[3] This application note provides a detailed protocol for the use of FDCA-¹³C₆ as an internal standard for the quantification of a hypothetical analyte, "Analyte X," a dicarboxylic acid with structural similarities to FDCA, in human plasma.

Analyte and Internal Standard Information

| Compound | Chemical Formula | Monoisotopic Mass |

| Analyte X (example) | C₇H₆O₅ | 170.0215 |

| 2,5-Furandicarboxylic acid (FDCA) | C₆H₄O₅ | 156.0059 |

| 2,5-Furandicarboxylic acid-¹³C₆ (FDCA-¹³C₆) | ¹³C₆H₄O₅ | 162.0260 |

Experimental Protocols

This section details the procedures for sample preparation, LC-MS/MS analysis, and data processing for the quantification of Analyte X using FDCA-¹³C₆ as an internal standard.

Materials and Reagents

-

Analyte X reference standard (≥98% purity)

-

2,5-Furandicarboxylic acid-¹³C₆ (FDCA-¹³C₆) internal standard (≥98% purity, ≥99% isotopic purity)

-

Human plasma (sourced from a certified vendor)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

Preparation of Stock and Working Solutions

-

Analyte X Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Analyte X reference standard and dissolve it in 10 mL of methanol.

-

FDCA-¹³C₆ Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of FDCA-¹³C₆ and dissolve it in 1 mL of methanol.

-

Analyte X Working Solutions: Prepare a series of working standard solutions by serially diluting the Analyte X stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations ranging from 10 ng/mL to 10,000 ng/mL.

-

FDCA-¹³C₆ Internal Standard Working Solution (100 ng/mL): Dilute the FDCA-¹³C₆ stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL. This concentration may need to be optimized based on the specific instrument response.

Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and common technique for cleaning up plasma samples before LC-MS/MS analysis.

-

Pipette 50 µL of human plasma (blank, calibration standard, quality control sample, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the FDCA-¹³C₆ internal standard working solution (100 ng/mL) to each tube, except for the blank matrix samples.

-

Add 150 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex the tubes for 30 seconds.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

Experimental Workflow for Sample Preparation

Caption: A flowchart illustrating the protein precipitation method for plasma sample preparation.

LC-MS/MS Analysis

The following are suggested starting parameters that should be optimized for the specific LC-MS/MS instrument being used.

Liquid Chromatography (LC) Parameters:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

The following are proposed MRM transitions. The precursor ion for both the analyte and the internal standard is the [M-H]⁻ ion. The product ions should be determined by infusing the individual compounds and performing a product ion scan.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Analyte X | 169.0 | To be determined | To be optimized |

| FDCA-¹³C₆ | 161.0 | 117.0 | 15 |

Note: The product ion for FDCA-¹³C₆ is predicted based on the loss of CO₂ (44 Da) from the ¹³C-labeled carboxyl group.

Data Analysis and Quantification

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio of Analyte X to FDCA-¹³C₆ against the nominal concentration of the Analyte X calibration standards.

-

Linear Regression: Apply a linear regression with a 1/x² weighting to the calibration curve. The coefficient of determination (r²) should be ≥ 0.99.

-

Quantification: Determine the concentration of Analyte X in the unknown samples by interpolating their peak area ratios from the calibration curve.

Metabolic Pathway Context

In humans, 2,5-Furandicarboxylic acid is a downstream metabolite of 5-hydroxymethylfurfural (HMF), a compound formed from the dehydration of sugars. HMF can be ingested from various food sources. The metabolic conversion of HMF to FDCA involves oxidation steps. Understanding this pathway is crucial when measuring FDCA as a biomarker of HMF exposure.

Metabolic Pathway of HMF to FDCA

Caption: The oxidative metabolic pathway of 5-hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA).

Conclusion

The use of 2,5-Furandicarboxylic acid-¹³C₆ as an internal standard provides a robust and reliable method for the quantification of structurally similar analytes in complex biological matrices. Its stable isotope label ensures that it co-elutes with the analyte and experiences similar matrix effects, leading to improved accuracy and precision in LC-MS/MS bioanalysis. The protocols outlined in this application note provide a solid foundation for developing and validating quantitative methods for dicarboxylic acids and other relevant small molecules in a research or drug development setting.

References

Application Note & Protocol: Quantification of 2,5-Furandicarboxylic Acid (FDCA) in Biological Matrices using Isotope Dilution LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Furandicarboxylic acid (FDCA) is a bio-based platform chemical with growing interest as a potential replacement for petroleum-derived terephthalic acid in the production of polymers like polyethylene furanoate (PEF).[1] As the applications of FDCA-based materials expand, understanding its pharmacokinetics and potential toxicological profile becomes crucial. FDCA has been identified as a normal urinary metabolite in humans, often originating from furan derivatives in heat-processed foods. Accurate and reliable quantification of FDCA in biological matrices is essential for metabolism studies, biomarker discovery, and safety assessments.

This application note provides a detailed protocol for the quantification of FDCA in plasma, urine, and tissue homogenates using a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a stable isotope-labeled internal standard, ¹³C₆-FDCA. The use of an isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for matrix effects and variations in sample preparation and instrument response.[2][3]

Metabolic Context of Furan Derivatives

FDCA is a dicarboxylic acid derivative of furan. The metabolism of furan compounds in vivo can be complex. While FDCA itself is found in urine, its metabolic pathway is linked to the broader metabolism of furan and its derivatives, which can be metabolized by cytochrome P450 enzymes. Understanding these pathways is important for interpreting the toxicological and pharmacokinetic data of FDCA.

Experimental Workflow

The overall workflow for the quantification of FDCA in biological matrices involves sample preparation, LC-MS/MS analysis, and data processing. A stable isotope-labeled internal standard, ¹³C₆-FDCA, is added at the beginning of the sample preparation to ensure accurate quantification.

Detailed Protocols

1. Materials and Reagents

-

2,5-Furandicarboxylic acid (FDCA) standard

-

¹³C₆-2,5-Furandicarboxylic acid (¹³C₆-FDCA) internal standard

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (or other relevant species)

-

Human urine (or other relevant species)

-

Tissue homogenization buffer (e.g., PBS)

-

Solid Phase Extraction (SPE) cartridges (if applicable)

2. Standard Solutions Preparation

-

FDCA Stock Solution (1 mg/mL): Accurately weigh and dissolve FDCA in methanol.

-

¹³C₆-FDCA Stock Solution (1 mg/mL): Accurately weigh and dissolve ¹³C₆-FDCA in methanol.

-

Working Standard Solutions: Serially dilute the stock solutions with 50:50 methanol:water to prepare calibration standards and quality control (QC) samples.

3. Sample Preparation

a) Plasma

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 10 µL of ¹³C₆-FDCA working solution.

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

b) Urine

-

Thaw urine samples at room temperature and centrifuge to remove particulates.

-

Dilute urine samples 1:10 with LC-MS grade water.

-

To 100 µL of diluted urine, add 10 µL of ¹³C₆-FDCA working solution.

-

Vortex for 10 seconds.

-

Inject directly into the LC-MS/MS system or perform SPE for further cleanup if necessary.

c) Tissue Homogenate

-

Accurately weigh the tissue sample.

-

Add homogenization buffer (e.g., 4 volumes of PBS per gram of tissue).

-

Homogenize the tissue using a bead beater or ultrasonic homogenizer until a uniform homogenate is obtained.[4][5]

-

Centrifuge the homogenate to pellet cellular debris.

-

Use the supernatant for the extraction procedure as described for plasma.

4. LC-MS/MS Method

-

LC System: UPLC or HPLC system

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate FDCA from matrix components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode

-

MRM Transitions:

-

FDCA: Precursor ion (m/z) -> Product ion (m/z)

-

¹³C₆-FDCA: Precursor ion (m/z) -> Product ion (m/z)

-

Note: Specific MRM transitions should be optimized by infusing the standard solutions into the mass spectrometer.

Method Validation

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the results.[6] Key validation parameters are summarized in the table below.

| Parameter | Description | Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. Assessed using a calibration curve with at least 6-8 non-zero standards. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of the measured concentration to the true concentration. Determined by analyzing QC samples at low, medium, and high concentrations. | Within ±15% of the nominal value (±20% for LLOQ) |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Assessed as intra- and inter-day precision. | Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ) |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified. | Typically determined as a signal-to-noise ratio of 3:1. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of analyte that can be quantitatively determined with acceptable accuracy and precision. | Signal-to-noise ratio of ≥ 10:1; accuracy and precision within ±20%. |

| Recovery | The extraction efficiency of the analytical method. Determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. | Consistent, precise, and reproducible. |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Assessed by comparing the analyte response in a post-extracted spiked sample to a neat solution. |

| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, long-term). | Analyte concentration should be within ±15% of the nominal concentration. |

Quantitative Data Summary

The following table presents hypothetical but realistic validation data for the quantification of FDCA in human plasma. Actual values must be determined during in-lab validation.

| Validation Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy (at LLOQ, LQC, MQC, HQC) | 85% - 115% |

| Precision (CV% at LLOQ, LQC, MQC, HQC) | < 15% |

| Recovery | > 85% |

| Matrix Effect | Minimal and compensated by ¹³C₆-FDCA |

| Freeze-Thaw Stability (3 cycles) | Stable |

| Short-Term Stability (24h at RT) | Stable |

| Long-Term Stability (-80°C for 30 days) | Stable |

Conclusion

This application note provides a comprehensive framework for the development and validation of a robust and reliable LC-MS/MS method for the quantification of FDCA in various biological matrices. The use of a stable isotope-labeled internal standard, ¹³C₆-FDCA, ensures the highest level of accuracy and precision, making this method suitable for pharmacokinetic, toxicokinetic, and biomarker studies. The detailed protocols and validation guidelines presented here should enable researchers to successfully implement this method in their laboratories.

References

- 1. Simulation-based Assessment of 2,5 Furandicarboxylic Acid Production from Oxidation of 5-hydroxymethylfurfural | Chemical Engineering Transactions [cetjournal.it]

- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Tissue sample preparation in bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

Application Note and Protocol: Quantitative Analysis of 2,5-Furandicarboxylic Acid (FDCA) in Human Plasma and Urine using a Stable Isotope Dilution LC-MS/MS Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,5-Furandicarboxylic acid (FDCA) is a bio-based platform chemical with increasing interest as a green alternative to terephthalic acid in the production of polymers like polyethylene furanoate (PEF).[1] As the applications of FDCA-based materials expand, robust and reliable analytical methods are required to study its pharmacokinetics, metabolism, and potential exposure in biological matrices. This document provides a detailed protocol for the quantification of FDCA in human plasma and urine using a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, 2,5-Furandicarboxylic acid-13C6 (FDCA-13C6), ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[2]

Experimental Protocols

Materials and Reagents

-

2,5-Furandicarboxylic acid (FDCA), analytical standard grade (≥98% purity)

-

This compound (FDCA-13C6), analytical standard grade (≥98% purity, isotopic purity ≥99%)

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid, LC-MS grade

-

Human plasma and urine, blank, collected with appropriate anticoagulants (e.g., K2-EDTA for plasma)

-

Solid Phase Extraction (SPE) cartridges (for urine samples), e.g., a strong anion exchange column.

Preparation of Stock and Working Solutions

2.1. FDCA Stock Solution (1 mg/mL):

-

Accurately weigh approximately 10 mg of FDCA and transfer to a 10 mL volumetric flask.

-

Dissolve in methanol and bring to volume. Mix thoroughly.

-

Store at -20°C. This stock solution is expected to be stable for at least 6 months.

2.2. FDCA-13C6 Internal Standard (IS) Stock Solution (1 mg/mL):

-

Accurately weigh approximately 1 mg of FDCA-13C6 and transfer to a 1 mL volumetric flask.

-

Dissolve in methanol and bring to volume. Mix thoroughly.

-

Store at -20°C.

2.3. FDCA Working Solutions for Calibration Curve and Quality Control Samples:

-

Prepare a series of working solutions by serially diluting the FDCA stock solution with 50:50 (v/v) methanol:water. These will be used to spike into the blank matrix to create calibration standards and quality control (QC) samples.

2.4. FDCA-13C6 Internal Standard (IS) Working Solution (1 µg/mL):

-

Dilute the FDCA-13C6 stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 1 µg/mL.

-

Store at 2-8°C when not in use.

Sample Preparation

3.1. Human Plasma - Protein Precipitation:

-

Label polypropylene tubes for calibration standards, QC samples, and unknown samples.

-

Add 100 µL of blank plasma, QC plasma, or unknown plasma sample to the appropriately labeled tubes.

-

Spike 10 µL of the FDCA-13C6 IS working solution (1 µg/mL) into all tubes except for the blank matrix samples.

-

For calibration standards and QC samples, spike the appropriate FDCA working solution into the blank plasma. For blank samples, add an equivalent volume of the diluent.

-

Vortex mix for 10 seconds.

-

Add 400 µL of cold acetonitrile to each tube to precipitate proteins.[3]

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3.2. Human Urine - Solid Phase Extraction (SPE):

-

Thaw urine samples to room temperature and centrifuge at 2,000 x g for 5 minutes to remove particulates.

-

Label polypropylene tubes for calibration standards, QC samples, and unknown samples.

-

Add 500 µL of blank urine, QC urine, or unknown urine sample to the appropriately labeled tubes.

-

Spike 20 µL of the FDCA-13C6 IS working solution (1 µg/mL) into all tubes except for the blank matrix samples.[4]

-

For calibration standards and QC samples, spike the appropriate FDCA working solution into the blank urine. For blank samples, add an equivalent volume of the diluent.

-

Acidify the samples by adding 50 µL of 1% formic acid in water. Vortex mix.[4]

-

Condition a strong anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the entire sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.

-

Elute the analytes with 1 mL of 5% formic acid in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the initial mobile phase.

-

Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

4.1. Liquid Chromatography Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: Linear gradient to 95% B

-

3.0-4.0 min: Hold at 95% B

-

4.0-4.1 min: Return to 5% B

-

4.1-5.0 min: Re-equilibration at 5% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

4.2. Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Multiple Reaction Monitoring (MRM) Transitions:

-

FDCA: Precursor ion m/z 155.0 -> Product ion m/z 111.0[5]

-

FDCA-13C6 (IS): Precursor ion m/z 161.0 -> Product ion m/z 116.0 (theoretically derived)

-

-

Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity for both FDCA and FDCA-13C6.

Data Presentation

Quantitative data should be summarized in clear, structured tables. Below are examples of tables for presenting assay validation data.

Table 1: Calibration Curve Parameters

| Analyte | Matrix | Calibration Range (ng/mL) | Regression Model | R² |

|---|---|---|---|---|

| FDCA | Plasma | 5 - 2000 | Linear, 1/x² weighting | >0.995 |

| FDCA | Urine | 10 - 5000 | Linear, 1/x² weighting | >0.995 |

Table 2: Accuracy and Precision of Quality Control Samples

| Matrix | QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) (n=6) | Intra-day Precision (%CV) (n=6) | Inter-day Accuracy (%) (n=18) | Inter-day Precision (%CV) (n=18) |

|---|---|---|---|---|---|---|

| Plasma | LLOQ | 5 | 102.5 | 6.8 | 101.7 | 7.5 |

| Low | 15 | 98.9 | 5.2 | 99.5 | 6.1 | |

| Mid | 200 | 101.2 | 4.1 | 100.8 | 4.9 | |

| High | 1600 | 99.8 | 3.5 | 100.2 | 4.2 | |

| Urine | LLOQ | 10 | 105.1 | 7.2 | 104.3 | 8.1 |

| Low | 30 | 101.5 | 6.1 | 102.0 | 6.9 | |

| Mid | 400 | 99.4 | 4.8 | 100.1 | 5.5 |

| | High | 4000 | 100.9 | 3.9 | 101.3 | 4.7 |

Table 3: Recovery and Matrix Effect

| Matrix | QC Level | Concentration (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |

|---|---|---|---|---|

| Plasma | Low | 15 | 91.5 | 95.2 |

| High | 1600 | 93.2 | 96.8 | |

| Urine | Low | 30 | 88.9 | 92.4 |

| | High | 4000 | 90.7 | 94.1 |

Mandatory Visualizations

Caption: Experimental workflow for FDCA quantification.

Caption: Logical relationship of analytical components.

References

- 1. mdpi.com [mdpi.com]

- 2. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC-MS/MS assay for the quantitation of FdCyd and its metabolites FdUrd and FU in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stable Isotope Dilution Analysis (SIDA) to Determine Metabolites of Furan and 2-Methylfuran in Human Urine Samples: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of 2,5-Furandicarboxylic Acid (FDCA) in Human Plasma by UPLC-MS/MS

Abstract